Oxatomide vs. Ketotifen: Superior Inhibition of Leukotriene C4 Generation in Human Leukocytes
In a direct comparative study using human peripheral leukocytes from asthmatic patients stimulated with calcium ionophore A23187, oxatomide demonstrated significantly more potent inhibition of leukotriene C4 (LTC4) generation compared with ketotifen [1]. While both compounds inhibited LTC4 generation in a dose-dependent manner, oxatomide achieved 50% inhibition at a concentration of 6 × 10⁻⁶ mol/L, whereas ketotifen required 8 × 10⁻⁵ mol/L to achieve the same effect [1]. This 13.3-fold difference in potency establishes oxatomide as a quantitatively superior inhibitor of this key inflammatory mediator in this experimental model [1].
| Evidence Dimension | Inhibition of leukotriene C4 (LTC4) generation |
|---|---|
| Target Compound Data | IC50 = 6 × 10⁻⁶ mol/L (6 μM) |
| Comparator Or Baseline | Ketotifen (CAS 34580-13-7): IC50 = 8 × 10⁻⁵ mol/L (80 μM) |
| Quantified Difference | 13.3-fold greater potency (80 μM / 6 μM) |
| Conditions | Human peripheral leukocytes from mite-sensitive asthmatic patients; stimulation with calcium ionophore A23187 |
Why This Matters
This quantitative superiority in inhibiting LTC4 generation directly informs selection when the experimental objective requires potent suppression of cysteinyl leukotriene-mediated inflammatory pathways, as oxatomide achieves comparable inhibition at >13-fold lower concentration than ketotifen.
- [1] Mita H, Shida T. Comparison of anti-allergic activities of the histamine H1 receptor antagonists epinastine, ketotifen and oxatomide in human leukocytes. Arzneimittelforschung. 1995;45(1):36-40. View Source
